molecular formula C4H9NaO2 B082890 (tert-Butylperoxy) sodium CAS No. 13250-54-9

(tert-Butylperoxy) sodium

Cat. No.: B082890
CAS No.: 13250-54-9
M. Wt: 112.1 g/mol
InChI Key: PLWUSUOYTVTTNH-UHFFFAOYSA-M
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Description

(tert-Butylperoxy) sodium, an alkali metal salt of tert-butyl hydroperoxide, is a hygroscopic and inherently unstable compound. Its synthesis and structural characterization have been challenging due to its sensitivity to moisture and tendency to decompose, as evidenced by the absence of X-ray diffraction data for unsolvated forms . The compound’s reactivity stems from the tert-butylperoxy (OOtBu⁻) anion, which participates in radical-mediated processes, such as polymerization and crosslinking, but requires careful handling to avoid unintended decomposition .

Properties

CAS No.

13250-54-9

Molecular Formula

C4H9NaO2

Molecular Weight

112.1 g/mol

IUPAC Name

sodium;2-methyl-2-oxidooxypropane

InChI

InChI=1S/C4H10O2.Na/c1-4(2,3)6-5;/h5H,1-3H3;/q;+1/p-1

InChI Key

PLWUSUOYTVTTNH-UHFFFAOYSA-M

SMILES

CC(C)(C)O[O-].[Na+]

Isomeric SMILES

CC(C)(C)O[O-].[Na+]

Canonical SMILES

CC(C)(C)O[O-].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Sodium tert-butyl peroxide participates in transition metal-catalyzed oxidations, generating tert-butylperoxy radicals (t-BuOO- ) critical for C–H activation:

Key Reaction Pathways

  • Allylic Oxidation:
    Dirhodium(II) caprolactamate catalyzes allylic C–H oxidation of olefins to ketones using NaOOt-Bu .
    Example: Cyclohexene → Cyclohexenone (4324–4334 isolated yields) .

  • Oxidative Mannich Reaction:
    NaOOt-Bu enables α-C–H functionalization of N,N-dialkylanilines to form iminium ions, which undergo nucleophilic trapping .
    Mechanism: Rate-determining single-electron transfer (SET) generates t-BuOO- , followed by irreversible C–H cleavage .

Radical-Mediated Processes

NaOOt-Bu decomposes under catalysis (e.g., Cu, Fe, Co salts) to produce t-BuOO- , initiating radical chain reactions:

CatalystApplicationEfficiency
Rh₂(cap)₄Allylic oxidation>90%
Bi-picolinic acidBenzylic ketone synthesis85–92%
Co(OAc)₂Oxidative coupling reactions78–88%

Notable Finding :
Copper salts enable dual pathways:

  • TBHP → t-BuOO- (dominant).

  • O₂-mediated oxidation (minor).

Stability and Handling

  • Thermal Stability: Decomposes above 50°C, requiring temperature-controlled storage .

  • Solubility: Prefers polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions .

  • Safety: Releases O₂ under acidic conditions; incompatible with strong reducing agents .

Comparative Performance in Oxidation

SubstrateProductCatalystNaOOt-Bu Efficiency
EthylbenzeneAcetophenoneRuCl₂(PPh₃)₃98%
N,N-DimethylanilineIminium ionCuBr89%
CycloocteneCyclooctenoneRh₂(cap)₄94%

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Decomposition

(tert-Butylperoxy) sodium exhibits lower thermal stability compared to other tert-butyl peroxides. For instance, 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane and dicumyl peroxide demonstrate slower decomposition rates, making them more suitable for high-temperature industrial processes like polymer crosslinking . A comparative analysis of half-life temperatures (Table 1) illustrates this disparity:

Compound Half-Life Temperature (°C) Application Context
(tert-Butylperoxy) sodium <100 (decomposes rapidly) Limited to low-temperature reactions
1,1-bis(tert-butylperoxy)cyclododecane 120–140 Polymer crosslinking
Dicumyl peroxide 130–150 Rubber vulcanization
tert-Butyl peroxyneodecanoate 110–130 Initiator for PVC synthesis

The instability of (tert-Butylperoxy) sodium restricts its use in reactive extrusion or high-heat environments, where alternatives like dilauroyl peroxide (LP) or dimyristyl peroxydicarbonate (PODIC C126) are preferred for polypropylene modification .

Reactivity in Polymer Chemistry

  • tert-Butylperoxy benzoate (CAS 614-45-9): Used as a radical initiator in styrene polymerization, leveraging its balanced reactivity and moderate decomposition rate .
  • tert-Butyl peroxy-2-ethylhexanoate (BEC): Demonstrates superior efficiency in generating long-chain branching (LCB) in polypropylene at 240°C, outperforming (tert-Butylperoxy) sodium in melt-strength enhancement .
  • Dilauroyl peroxide (LP) : Achieves higher LCB content in polypropylene with minimal degradation, attributed to its controlled radical release kinetics .

In contrast, (tert-Butylperoxy) sodium’s hygroscopicity and rapid decomposition limit its utility in polymer systems requiring prolonged radical availability.

Handling and Compatibility

(tert-Butylperoxy) sodium shares incompatibility with strong acids, bases, and reducing agents, similar to tert-butyl hydroperoxide and tert-butyl acetate . For example:

  • Exposure to sodium hydroxide (NaOH) triggers violent decomposition, a trait common to alkali metal peroxides .
  • Storage requirements for (tert-Butylperoxy) sodium align with those for organic peroxides like 2,2-di-(tert-butylperoxy)butane, necessitating temperature-controlled environments (<25°C) and isolation from metals or organic materials .

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